Cas no 852372-03-3 (N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a specialized organic compound featuring a unique structural framework combining an indole core with a dimethoxyphenylacetamide moiety. This molecular architecture suggests potential utility in pharmaceutical and biochemical research, particularly in studies involving receptor binding or enzyme modulation. The presence of both electron-donating methoxy groups and the reactive oxoacetamide functionality enhances its versatility as an intermediate in synthetic chemistry. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) investigations. The compound’s stability and purity are critical for reproducible experimental outcomes in advanced research applications.
N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure
852372-03-3 structure
Product Name:N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No:852372-03-3
MF:C19H18N2O4
MW:338.357224941254
CID:6431382
PubChem ID:7117651
Update Time:2025-08-05

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • AKOS001870556
    • 852372-03-3
    • F0675-0399
    • 1H-Indole-3-acetamide, N-(2,5-dimethoxyphenyl)-2-methyl-α-oxo-
    • Inchi: 1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-15-10-12(24-2)8-9-16(15)25-3/h4-10,20H,1-3H3,(H,21,23)
    • InChI Key: IOBHJAXLMFIBMB-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C(=O)C(NC2=CC(OC)=CC=C2OC)=O)=C1C

Computed Properties

  • Exact Mass: 338.12665706g/mol
  • Monoisotopic Mass: 338.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 80.4Ų

Experimental Properties

  • Density: 1.308±0.06 g/cm3(Predicted)
  • pka: 9.82±0.70(Predicted)

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>

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Additional information on N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Introduction to N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS No. 852372-03-3)

N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, identified by its CAS number 852372-03-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research and development.

The structural framework of N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide consists of a combination of aromatic rings and heterocyclic systems, which are known to play crucial roles in modulating biological pathways. The presence of 2,5-dimethoxyphenyl moiety suggests potential interactions with enzymes and receptors that are sensitive to methoxy substituents, while the 2-methyl-1H-indol-3-yl group introduces a distinct indole scaffold that is frequently associated with pharmacological activity.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological effects. The indole ring, in particular, is a privileged scaffold in drug discovery, with numerous compounds exhibiting therapeutic potential across various diseases. The combination of the indole moiety with the acetoamide group in N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may contribute to its unique pharmacological profile, potentially making it a valuable candidate for further investigation.

The acetoamide functional group is another key feature of this compound that warrants attention. Acetoamides are well-known for their ability to interact with biological targets in multiple ways, including as substrates, inhibitors, or modulators of enzyme activity. The specific arrangement of atoms in N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide may influence its binding affinity and selectivity, thereby affecting its overall biological activity.

The synthesis and characterization of N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been subjects of considerable research effort. Advanced synthetic methodologies have been employed to construct the complex molecular structure while maintaining high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step organic synthesis have been instrumental in achieving this goal.

The pharmacological evaluation of N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has revealed promising results in preclinical studies. Initial assays have suggested potential activity against various biological targets, including enzymes and receptors involved in inflammation, pain perception, and neurodegenerative diseases. These findings have prompted further investigation into the compound's mechanism of action and therapeutic potential.

The integration of computational chemistry and molecular modeling techniques has played a pivotal role in understanding the interactions between N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its biological targets. These tools have provided valuable insights into the binding modes and affinity profiles of the compound, aiding in the design of more effective derivatives.

In conclusion, N-(2,5-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxyacetamide (CAS No. 85237203) represents a compelling candidate for further exploration in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal chemistry innovation.

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